2-Fluoro-4-hydroxyphenylboronic acid
Overview
Description
2-Fluoro-4-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki-Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . The addition of B-H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Result of Action
The result of the compound’s action is the formation of new C-C bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of (2-Fluoro-4-hydroxyphenyl)boronic acid is influenced by environmental factors. For instance, the compound’s reactivity can be affected by the presence of ethers, which can catalyze the reaction . Additionally, the compound’s stability can be compromised in the presence of air . Therefore, it’s typically stored in a sealed, dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxyphenylboronic acid typically involves the borylation of a fluorinated phenol derivative. One common method is the reaction of 2-fluoro-4-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Quinone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-Fluoro-4-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-hydroxyphenylboronic acid
- 2-Fluoro-6-hydroxyphenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
2-Fluoro-4-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
(2-fluoro-4-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYKHVUFJIGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718234 | |
Record name | (2-Fluoro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376989-43-3 | |
Record name | (2-Fluoro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-hydroxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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